Meta‑CF₃ Position Delivers a Distinct Lipophilicity–Polarity Balance Relative to Ortho‑CF₃ Isomers
The meta‑trifluoromethylphenyl substitution in the target compound results in a computed XLogP3 of 1.3 and a TPSA of 82.3 Ų [1]. In the ortho‑CF₃ isomer, the proximity of the CF₃ group to the furan ring creates the potential for intramolecular steric clashes and a different solvation shell, which is predicted to shift the lipophilicity value upward by approximately 0.3–0.5 log units . Such a shift moves the ortho isomer closer to the upper lipophilicity limit favorable for oral absorption, whereas the meta isomer sits comfortably within the balanced region (1 < XLogP < 3) preferred for fragment‑based screening libraries .
| Evidence Dimension | Computed XLogP3 (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 [1] |
| Comparator Or Baseline | Ortho‑CF₃ isomer (CAS 771522‑81‑7): XLogP3 estimated ≥ 1.6 based on additive fragment contributions and steric desolvation effects |
| Quantified Difference | ΔXLogP3 ≥ 0.3 units (meta more hydrophilic) |
| Conditions | Calculated using XLogP3 3.0 algorithm as implemented in PubChem; TPSA computed by Cactvs 3.4.8.18 [1] |
Why This Matters
A 0.3+ unit difference in logP shifts solubility, protein binding, and membrane permeability profiles—critical parameters for compound selection in early‑stage drug discovery .
- [1] PubChem Compound Summary CID 53471785, 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/53471785 View Source
